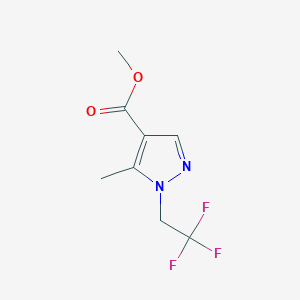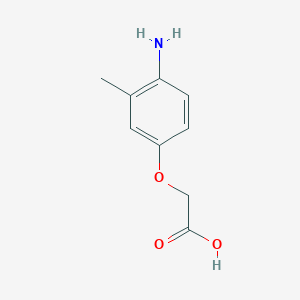
5-Hydroxy-3'-methoxyflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-3’-methoxyflavone is a flavonoid compound known for its diverse biological activities. Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health. This particular compound is characterized by the presence of a hydroxyl group at the 5th position and a methoxy group at the 3’ position on the flavone backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3’-methoxyflavone typically involves the use of flavone as a starting material. The hydroxyl and methoxy groups are introduced through specific reactions. One common method involves the methylation of 5-hydroxyflavone using methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in a suitable solvent like acetone or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
Industrial production of 5-Hydroxy-3’-methoxyflavone may involve the extraction of the compound from natural sources such as plants. For instance, it can be isolated from the rhizomes of Kaempferia parviflora using chromatographic techniques . The extraction process involves the use of solvents like dichloromethane and methanol, followed by purification steps to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-3’-methoxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the flavone structure can be reduced to form flavanones.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of flavanones.
Substitution: Formation of various substituted flavones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a scaffold for the synthesis of fluorescent probes for imaging in cells.
Biology: Exhibits inhibitory activity against calcium signal-mediated cell-cycle regulation in yeast.
Medicine: Potential anti-inflammatory and anticancer properties.
Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-3’-methoxyflavone involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β by downregulating the expression of inducible nitric oxide synthase and cyclooxygenase-2.
Anticancer: Induces apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Hydroxy-3,7-dimethoxyflavone
- 5-Hydroxy-7-methoxyflavone
- 5-Hydroxy-3,7,4’-trimethoxyflavone
- 5,7-Dimethoxyflavone
Uniqueness
5-Hydroxy-3’-methoxyflavone is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar flavonoids. Its methoxy group at the 3’ position and hydroxyl group at the 5th position contribute to its unique chemical reactivity and biological properties .
Propriétés
Numéro CAS |
6697-60-5 |
|---|---|
Formule moléculaire |
C16H12O4 |
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
5-hydroxy-2-(3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O4/c1-19-11-5-2-4-10(8-11)15-9-13(18)16-12(17)6-3-7-14(16)20-15/h2-9,17H,1H3 |
Clé InChI |
IPQOBEBHJDIMQR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=CC(=O)C3=C(C=CC=C3O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methoxyethyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12051955.png)


![N-(2-methylphenyl)-2-({5-[(5-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B12051983.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid](/img/structure/B12051986.png)


![4-hydroxy-6-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12052004.png)
![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12052016.png)
![Dimethyl 3-(4-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B12052023.png)
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B12052033.png)
![N'-[(E)-(2-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide](/img/structure/B12052034.png)
